An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(benzylthio)-4-chlorobenzoic acid, a key intermediate in organic synthesis with significant potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, chemical properties, and prospective applications.
Introduction
2-(Benzylthio)-4-chlorobenzoic acid is a multifaceted organic molecule characterized by a benzoic acid core substituted with a chloro group and a benzylthio moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The presence of the carboxylic acid allows for the formation of esters and amides, while the thioether linkage and the aromatic rings provide a scaffold that can be further functionalized to modulate biological activity. Derivatives of 2-(arylthio)benzoic acids have shown promise in various therapeutic areas, including oncology, highlighting the importance of understanding the synthesis and properties of this key intermediate.[1]
Synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid
The primary synthetic route to 2-(benzylthio)-4-chlorobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated aromatic ring by a sulfur nucleophile.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid.
Mechanism of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a well-established addition-elimination mechanism. The key steps are:
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Formation of the Thiolate Nucleophile: In the presence of a base, such as potassium carbonate, benzyl mercaptan is deprotonated to form the more nucleophilic benzyl thiolate anion.
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Nucleophilic Attack: The electron-rich thiolate attacks the electron-deficient carbon atom bearing a chlorine atom on the 2,4-dichlorobenzoic acid ring. The presence of the electron-withdrawing carboxylic acid group activates the ring towards nucleophilic attack.
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Formation of the Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the carboxylate group.
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Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final product, 2-(benzylthio)-4-chlorobenzoic acid.
Caption: Simplified workflow of the SNAr mechanism.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from a patented procedure for the synthesis of related 2-arylthiobenzoic acids and should be considered a representative method.[2]
Materials:
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2,4-Dichlorobenzoic acid
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Benzyl mercaptan
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
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To this stirred suspension, add benzyl mercaptan (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
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Acidify the aqueous mixture to pH 2-3 with concentrated HCl to precipitate the crude product.
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Filter the precipitate, wash with cold water, and air-dry.
-
For purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Physicochemical Properties and Spectral Characterization
The following table summarizes the key physicochemical properties of 2-(benzylthio)-4-chlorobenzoic acid.
| Property | Value | Source |
| CAS Number | 40183-35-5 | [3] |
| Molecular Formula | C₁₄H₁₁ClO₂S | [3] |
| Molecular Weight | 278.75 g/mol | [3] |
| Appearance | Expected to be a solid | - |
| Melting Point | 185-186 °C | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [4] |
Predicted Spectral Data
1H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Doublet | 1H | Aromatic H (adjacent to -COOH) |
| ~7.2-7.5 | Multiplet | 7H | Aromatic H's (benzyl and benzoic rings) |
| ~4.2 | Singlet | 2H | -S-CH₂- |
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | -COOH |
| ~125-140 | Aromatic Carbons |
| ~35-40 | -S-CH₂- |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | C=C stretch (aromatic rings) |
| ~700-800 | C-Cl stretch |
| ~650-750 | C-S stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 278, with a characteristic M+2 peak at m/z = 280 due to the presence of the 37Cl isotope. Common fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the benzyl group.
Applications in Drug Discovery and Organic Synthesis
2-(Benzylthio)-4-chlorobenzoic acid serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The thioether linkage is a key structural motif in a variety of pharmacologically active compounds.
Derivatives of 2-(arylthio)benzoic acids have been investigated for a range of therapeutic applications:
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Anticancer Activity: Sulfonamide derivatives of 2-(benzylthio)-4-chlorobenzene have demonstrated in vitro antitumor activity against various cancer cell lines.[1][5] The core structure of 2-(benzylthio)-4-chlorobenzoic acid can be a starting point for the development of novel anticancer agents.
-
Enzyme Inhibition: The 2-(arylthio)benzoic acid scaffold has been identified as a lead structure for the inhibition of the fat mass and obesity-associated protein (FTO), which is implicated in acute myeloid leukemia (AML).[1]
-
Anticonvulsant Agents: Oxadiazole derivatives synthesized from 2-[(halobenzyl)thio]benzoic acids have shown significant anticonvulsant activity.[6]
-
General Organic Synthesis: The carboxylic acid functionality can be readily converted to esters, amides, and other functional groups, making it a versatile intermediate for the construction of diverse chemical libraries for high-throughput screening.[7]
Caption: Potential derivatization and applications of 2-(Benzylthio)-4-chlorobenzoic Acid.
Safety and Handling
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Starting Material Hazards:
-
2,4-Dichlorobenzoic acid: May cause skin and eye irritation.
-
Benzyl mercaptan: Has a strong, unpleasant odor and is a skin and eye irritant. It is also harmful if swallowed or inhaled.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(Benzylthio)-4-chlorobenzoic acid is a valuable and versatile intermediate in organic synthesis. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries. The demonstrated biological activity of its derivatives, particularly in the area of cancer research, underscores its potential as a key building block for the development of novel therapeutic agents. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the potential of this promising scaffold.
References
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Yuan, C., et al. (2020). Structure–Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Archiv der Pharmazie, 353(12), 2000207. Available at: [Link]
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Kajita, M., et al. (1998). Biological activity of alkyl 2-(acylthio)benzoates. Bioscience, Biotechnology, and Biochemistry, 62(10), 2034-2036. Available at: [Link]
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Zarghi, A., et al. (2005). Synthesis and Pharmacological Evaluation of New 2-Substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles as Anticonvulsant Agents. Scientia Pharmaceutica, 73(4), 185-195. Available at: [Link]
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Sławiński, J., & Brzozowski, Z. (2006). Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. European journal of medicinal chemistry, 41(10), 1180-1189. Available at: [Link]
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Brożewicz, K., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie-Chemical Monthly, 143(6), 975-984. Available at: [Link]
- Bauer, W., et al. (1990). U.S. Patent No. 4,902,826. Washington, DC: U.S. Patent and Trademark Office.
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Pharmaffiliates. 2-(Benzylthio)-4-chlorobenzoic Acid Chloride. Available at: [Link]
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